![molecular formula C20H17NO B2590406 2-[(Z)-(4-methylphenyl)methylidene]-4,9-dihydro-1H-carbazol-1(3H)-one CAS No. 1164469-52-6](/img/structure/B2590406.png)
2-[(Z)-(4-methylphenyl)methylidene]-4,9-dihydro-1H-carbazol-1(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[(Z)-(4-methylphenyl)methylidene]-4,9-dihydro-1H-carbazol-1(3H)-one, also known as 4-Methyl-2-phenylcarbazole (MPC), is an organic compound that has been extensively studied in recent years due to its potential applications in various scientific fields. MPC is a heterocyclic compound containing both a carbazole and a phenyl ring and has been found to be a useful intermediate for the synthesis of a variety of organic molecules. It has a wide range of properties, such as being a good electron donor, electron acceptor, and a strong reducing agent. Additionally, it has been found to possess strong antioxidant and anti-inflammatory activities, making it useful for the development of pharmaceuticals and cosmetics.
Scientific Research Applications
Spectral Analysis and Crystal Structures
Research conducted by Sundar et al. (2011) on related carbazole derivatives revealed insights into their crystal structures elucidated by single crystal X-ray diffraction. This study provides foundational knowledge on the structural characteristics of such compounds, which could be essential for their application in material science, specifically in the development of new organic electronic materials (Sundar et al., 2011).
Photophysical Properties and OLED Applications
Chang et al. (2018) synthesized carbazol-9-yl-substituted benzimidazole derivatives for use in blue phosphorescent light-emitting diodes (PhOLEDs). Their work demonstrates the potential of carbazole derivatives in enhancing the efficiency and performance of OLEDs, marking a significant step towards the development of next-generation display and lighting technologies (Chang et al., 2018).
Optical Properties and Fluorescence Quenching
Asiri et al. (2017) explored the optical properties and fluorescence quenching of carbazole containing push-pull chromophores. Their findings contribute to the understanding of how carbazole derivatives interact with nanoparticles, potentially opening up new avenues for sensor development and nanotechnology applications (Asiri et al., 2017).
Synthesis and Optical Characterization
Çiçek et al. (2018) focused on the synthesis and optical characterization of novel carbazole Schiff bases. Their research highlights the potential of these compounds in the fabrication of organic light-emitting diodes (OLEDs) and other optoelectronic devices, due to their emissive properties (Çiçek et al., 2018).
Antibiofilm Inhibitory Activity
Sathiyachandran et al. (2019) synthesized (E)-2-benzylideno-(Z)-carbazolylideno cyanoacetamide derivatives and screened them for antibiofilm inhibitory activity. This study underscores the potential biomedical applications of carbazole derivatives in combating bacterial infections and highlights the importance of structural modifications in enhancing biological activity (Sathiyachandran et al., 2019).
properties
IUPAC Name |
(2Z)-2-[(4-methylphenyl)methylidene]-4,9-dihydro-3H-carbazol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO/c1-13-6-8-14(9-7-13)12-15-10-11-17-16-4-2-3-5-18(16)21-19(17)20(15)22/h2-9,12,21H,10-11H2,1H3/b15-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODHWVRVAHORMNP-QINSGFPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2CCC3=C(C2=O)NC4=CC=CC=C34 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\2/CCC3=C(C2=O)NC4=CC=CC=C34 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[4-(trifluoromethoxy)phenyl]butanamide](/img/structure/B2590323.png)

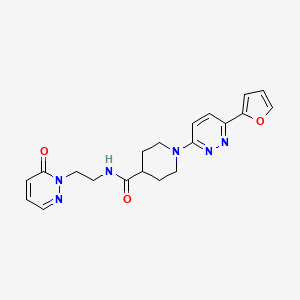
![2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)-N-(2-phenylethyl)acetamide](/img/no-structure.png)
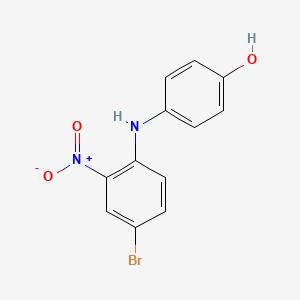


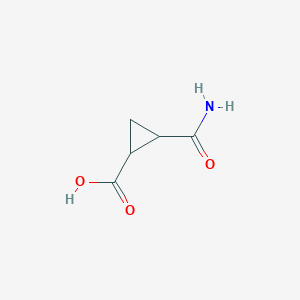
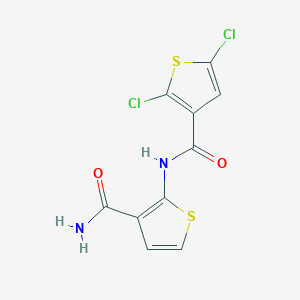
![2-(3-Hydroxypropyl)-4-methyl-6-(3-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2590339.png)

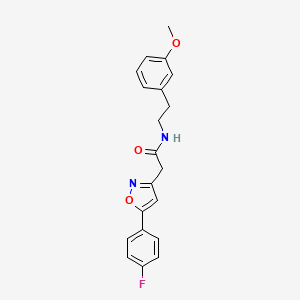
![ethyl 4-[6-chloro-1,1-dioxido-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2590344.png)
![7-Chloro-3-[(4-ethylphenyl)sulfonyl]-5-(3-methylpiperidin-1-yl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2590346.png)